1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Overview
Description
“1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” is a polyhalo substituted benzene . It has a molecular weight of 239.47 . The IUPAC name for this compound is 1-bromo-3-chloro-2-fluoro-4-methoxybenzene .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” is 1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3
. This indicates that the compound has a benzene ring with bromo, chloro, fluoro, and methoxy substituents.
Chemical Reactions Analysis
As a polyhalo substituted benzene, “1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” can participate in various electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Scientific Research Applications
Organic Synthesis
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene: is a versatile building block in organic synthesis. It can be used to construct complex molecules through various reactions such as Suzuki coupling, where it can act as an aryl halide partner . The presence of multiple halogens allows for selective substitution reactions, enabling the synthesis of a wide array of derivatives.
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to changes in the structure and function of the target molecule.
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including nucleophilic reactions . These reactions can lead to changes in the structure of biomolecules, affecting their function and the overall biochemical pathways they are involved in.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, and the presence of competing molecules.
properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJRNBQNNRONGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697197 | |
Record name | 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
CAS RN |
909122-27-6 | |
Record name | 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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